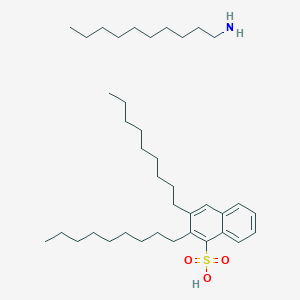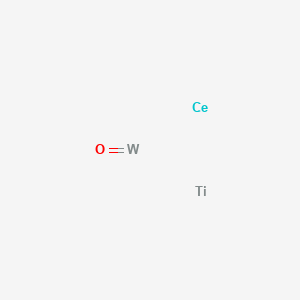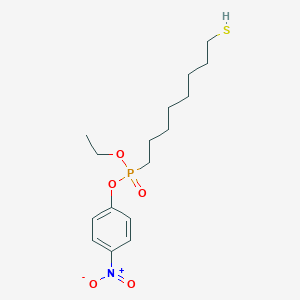
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanyloctyl chain, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethyl phosphonochloridate to form ethyl 4-nitrophenyl phosphonate. This intermediate is then reacted with 8-mercaptooctanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the phosphonate ester. The sulfanyloctyl chain provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphinate
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphorothioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a sulfanyloctyl chain allows for diverse applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
496837-10-6 |
|---|---|
Molecular Formula |
C16H26NO5PS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
8-[ethoxy-(4-nitrophenoxy)phosphoryl]octane-1-thiol |
InChI |
InChI=1S/C16H26NO5PS/c1-2-21-23(20,13-7-5-3-4-6-8-14-24)22-16-11-9-15(10-12-16)17(18)19/h9-12,24H,2-8,13-14H2,1H3 |
InChI Key |
WNQDVFLXHLAHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCS)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


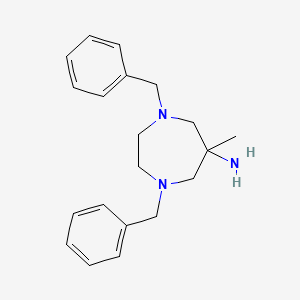
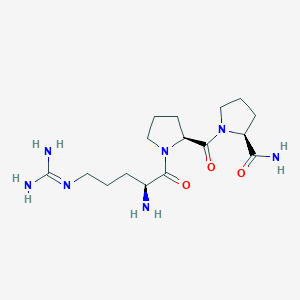
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
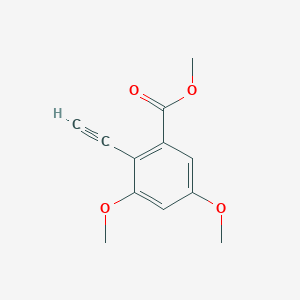
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
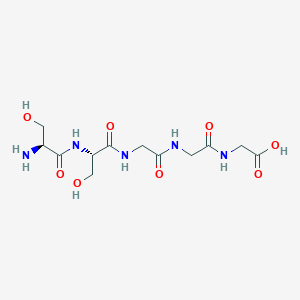
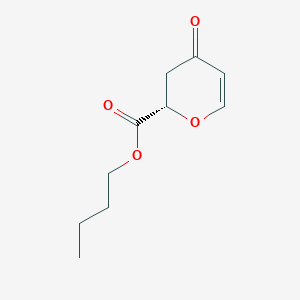
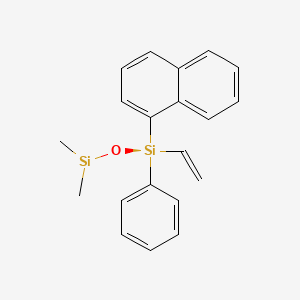
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)
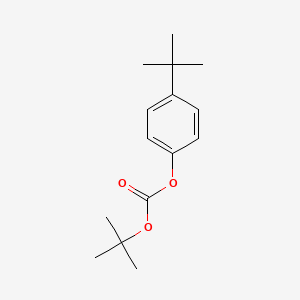

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)
